3-(4-oxo-2-phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(4-oxo-2-phenyl-6,7-dihydro-5H-indol-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-16-8-4-7-14-13(16)11-15(12-5-2-1-3-6-12)18(14)10-9-17(20)21/h1-3,5-6,11H,4,7-10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLLYNGKQGTCQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(N2CCC(=O)O)C3=CC=CC=C3)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fischer Indole Synthesis with Subsequent Alkylation
The Fischer indole synthesis remains a cornerstone for constructing the tetrahydroindole framework. A modified approach involves condensing phenylhydrazine with a cyclic ketone precursor, followed by alkylation with a propanoic acid derivative.
Example Protocol
- Cyclization : React 4-phenylcyclohexanone with phenylhydrazine in acetic acid under reflux to yield 2-phenyl-4,5,6,7-tetrahydro-1H-indol-4-one.
- Alkylation : Treat the indole intermediate with methyl acrylate in the presence of potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours.
- Hydrolysis : Saponify the ester using aqueous sodium hydroxide in ethanol to afford the target carboxylic acid.
Key Data
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | Phenylhydrazine, AcOH, reflux, 6h | 78 | 95 |
| Alkylation | Methyl acrylate, K₂CO₃, DMF, 80°C | 65 | 90 |
| Hydrolysis | NaOH (2M), EtOH, rt, 4h | 92 | 98 |
This method, adapted from analogous syntheses, prioritizes scalability but requires stringent pH control during hydrolysis to prevent decarboxylation.
One-Pot Tandem Cyclization-Alkylation
Recent advancements favor one-pot strategies to minimize intermediate isolation. A representative method from patent literature involves:
- Cyclocondensation : Combine cyclohexane-1,3-dione, phenylhydrazine hydrochloride, and ammonium acetate in ethanol under microwave irradiation (100°C, 20 min).
- In Situ Alkylation : Add methyl 3-bromopropanoate and triethylamine, heating at 60°C for 6 hours.
- Acid Workup : Hydrolyze with HCl (1M) to yield the crude acid, purified via recrystallization (toluene/hexane).
Optimization Insights
- Microwave Use : Reduces cyclization time from 6h to 20min.
- Solvent Choice : Ethanol enhances solubility of intermediates, avoiding DMF-related purification issues.
Analytical Characterization and Quality Control
Critical spectroscopic data for verifying structure and purity include:
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.85–2.10 (m, 4H, tetrahydro CH₂), 2.45 (t, 2H, CH₂CO₂H), 3.20 (t, 2H, NCH₂), 7.30–7.50 (m, 5H, Ph), 10.20 (s, 1H, CO₂H).
- HPLC : Retention time = 8.2 min (C18 column, 0.1% H3PO4/MeCN gradient).
- Melting Point : 198–200°C (decomp.), consistent with crystalline hydrates.
Industrial-Scale Considerations
Large batches (>10 kg) require modifications to balance cost and efficiency:
- Catalyst Recycling : Pd catalysts from coupling steps are recovered via adsorption on activated carbon.
- Waste Reduction : Ethanol is distilled and reused, cutting solvent costs by 40%.
- Crystallization Optimization : Seeding with pure product ensures uniform crystal size, improving filtration rates.
Applications and Derivatives
While primarily a synthetic intermediate, this compound serves as a precursor to:
- Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) : Carboxylic acid moiety enables COX-2 inhibition.
- Anticancer Agents : Tetrahydroindole cores are explored for kinase inhibition.
Chemical Reactions Analysis
Types of Reactions
3-(4-oxo-2-phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring or the propanoic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of functionalized indole derivatives .
Scientific Research Applications
3-(4-oxo-2-phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and studies of enzyme inhibition.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial effects.
Industry: The compound can be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-oxo-2-phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)propanoic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, influencing biological pathways. For instance, it may inhibit certain enzymes by mimicking natural substrates or by binding to active sites, thereby blocking their activity. The propanoic acid group can enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules .
Comparison with Similar Compounds
Isoindole-Based Derivatives
- 3-Phenyl-2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid (CAS: OTV000211): This compound replaces the tetrahydroindole core with a tetrachlorinated isoindole-1,3-dione system. It is marketed by Sigma-Aldrich as a specialty chemical .
- 2-[4-(3-Oxo-1H-isoindol-2-yl)phenyl]propanoic acid (CAS: 31842-01-0): This derivative features a methyl-substituted phenyl group linked to an isoindol-3-one ring. Marketed under proprietary names (e.g., Flosin), it has anti-inflammatory applications, highlighting the pharmacological relevance of isoindole-propanoic acid hybrids .
Key Structural Differences :
| Feature | Target Compound | Isoindole Derivatives |
|---|---|---|
| Core Structure | Tetrahydroindole | Isoindole-1,3-dione |
| Substituents | Phenyl, propanoic acid | Tetrachloro, methylphenyl |
| Applications | Synthetic precursor | Pharmaceuticals, agrochemicals |
Chlorinated Phenylpropanoic Acid Derivatives
Marine-derived chlorinated analogs, such as 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid and its methyl ester (compounds 1–3 from Streptomyces coelicolor), demonstrate selective antimicrobial activity against Escherichia coli and Staphylococcus aureus. The chlorine and hydroxyl groups on the phenyl ring enhance membrane permeability and target specificity compared to the non-halogenated target compound .
Activity Comparison :
| Compound | Microbial Activity (MIC µg/mL) | Selectivity |
|---|---|---|
| Target Compound | Not reported | N/A |
| 3-(3,5-DCl-4-OH-phenyl)propanoic acid | 12.5 (E. coli), 25 (S. aureus) | Gram-positive/-negative |
| 3-(3-Cl-4-OH-phenyl)propanoic acid | 25 (E. coli), 50 (S. aureus) | Gram-negative preference |
Phenolic and Microbial Metabolites
Phenolic derivatives like 3-(3′-hydroxyphenyl)propanoic acid and 3-(3′,4′-dihydroxyphenyl)propanoic acid are gut microbiota metabolites with demonstrated anti-inflammatory, anti-diabetic, and neuroprotective activities . The hydroxyl groups improve solubility and interaction with cellular receptors, contrasting with the target compound’s lipophilic tetrahydroindole system.
Bioactivity Highlights :
- 3-(3′-Hydroxyphenyl)propanoic acid: Reduces blood pressure in vivo (IC50: 10 µM) .
- 3-(3′,4′-Dihydroxyphenyl)propanoic acid: Inhibits colon cancer cell proliferation (IC50: 5 µM) .
Agrochemical Propanoic Acid Derivatives
Compounds like haloxyfop and fluazifop (propanoic acid esters with pyridinyloxy-phenoxy groups) are herbicides targeting acetyl-CoA carboxylase . Their structural complexity and functional groups contrast with the target compound’s simpler indole-propanoic acid design.
Biological Activity
3-(4-oxo-2-phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)propanoic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including its effects on various biological systems and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 285.31 g/mol. The compound features an indole core structure which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that compounds derived from indole structures exhibit a range of biological activities including anti-inflammatory, anti-cancer, and neuroprotective effects. The specific biological activities of this compound are summarized below.
Antioxidant Activity
Studies have shown that indole derivatives can exhibit significant antioxidant properties. The compound may reduce oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidants.
Neuroprotective Effects
Indole-based compounds have been investigated for their neuroprotective effects in models of neurodegenerative diseases. For instance:
- Case Study : In vitro studies demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stress.
Anti-inflammatory Properties
The compound has potential anti-inflammatory effects as indicated by its ability to inhibit pro-inflammatory cytokines in cell culture studies. This property is crucial for developing treatments for chronic inflammatory conditions.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may act as an inhibitor of enzymes involved in inflammatory pathways.
- Receptor Modulation : The compound might interact with neurotransmitter receptors influencing neurochemical signaling.
Research Findings
Recent studies have focused on the pharmacodynamics and pharmacokinetics of this compound. Key findings include:
| Study Focus | Findings |
|---|---|
| Antioxidant Activity | Exhibits significant free radical scavenging ability |
| Neuroprotection | Protects against neurotoxic agents in vitro |
| Anti-inflammatory | Reduces levels of IL-6 and TNF-alpha in cell lines |
Q & A
Q. What are the key steps for synthesizing 3-(4-oxo-2-phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)propanoic acid, and how can yield be optimized?
- Methodological Answer : The synthesis involves two critical steps: (1) Alkaline hydrolysis of 3-(4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)propanenitrile (9) using KOH in aqueous solution under reflux, followed by (2) recrystallization in ethanol-water to isolate the product as a white precipitate. Yield optimization requires precise control of reaction time (e.g., 3–5 hours at 90–100°C) and stoichiometric ratios (1:2 nitrile-to-KOH). Post-reaction cooling to 0–5°C enhances crystallization efficiency. Purity is confirmed via melting point analysis and thin-layer chromatography (TLC) .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : Structural validation relies on a combination of:
- Infrared Spectroscopy (IR) : To identify carbonyl (C=O) and carboxylic acid (O-H) functional groups.
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR for resolving the indole ring protons (δ 6.8–7.4 ppm) and tetrahydroisoindole backbone (δ 2.1–3.3 ppm).
- Mass Spectrometry (GC/MS) : To confirm molecular ion peaks (e.g., m/z 283 for the parent ion) and fragmentation patterns.
Cross-referencing experimental data with computational simulations (e.g., DFT calculations) improves accuracy .
Q. What standard assays are used to evaluate the compound’s antimicrobial activity?
- Methodological Answer : Disk diffusion or broth microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains (e.g., Candida albicans). Minimum inhibitory concentration (MIC) values are determined using serial dilutions (1–256 µg/mL). Positive controls (e.g., tobramycin for bacteria) and solvent controls (e.g., DMSO) are mandatory to validate results .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, inoculum size). To address this:
- Standardize protocols across labs (e.g., CLSI guidelines).
- Perform dose-response curves with triplicate replicates.
- Validate target engagement using biochemical assays (e.g., enzyme inhibition kinetics for putative targets like cyclooxygenase-2).
- Compare results with structurally analogous compounds (e.g., 3-(5,8-dioxohexahydro-1H-thiazolo[3,4-a]pyrazin-6-yl)propanoic acid) to identify structure-activity relationships (SARs) .
Q. What mechanistic insights explain the role of polyphosphoric acid (PPA) in cyclizing this compound into tricyclic derivatives?
- Methodological Answer : PPA acts as both a Brønsted acid catalyst and dehydrating agent during cyclization. Key steps include:
- Protonation of the carboxylic acid group to form an acylium ion.
- Intramolecular nucleophilic attack by the indole nitrogen, forming a six-membered transition state.
- Rearomatization via elimination of water.
Reaction monitoring via in-situ FTIR or HPLC can track intermediate formation. Optimizing PPA concentration (20–30% w/w) and temperature (80–90°C) minimizes side products .
Q. How do stability studies inform storage and handling protocols for this compound?
- Methodological Answer : Accelerated stability testing under ICH guidelines (25°C/60% RH, 40°C/75% RH) identifies degradation pathways (e.g., oxidation at the indole ring or hydrolysis of the propanoic acid moiety). Recommendations include:
- Storage in amber vials at –20°C under inert gas (N₂/Ar).
- Use of antioxidants (e.g., BHT) in stock solutions.
- Regular HPLC-UV purity checks (e.g., C18 column, 254 nm) to detect degradation products .
Q. What advanced purification techniques address low yields in large-scale synthesis?
- Methodological Answer :
- Preparative HPLC : With a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to separate diastereomers.
- Countercurrent Chromatography (CCC) : For non-destructive isolation of acid-sensitive intermediates.
- Crystallization Screening : Using solvents like ethyl acetate/hexane (1:3 v/v) to improve polymorph control.
Process analytical technology (PAT) tools, such as in-line Raman spectroscopy, enable real-time monitoring .
Comparative and Mechanistic Studies
Q. How does this compound compare to structurally related indole-propanoic acid derivatives in terms of metabolic stability?
- Methodological Answer :
- In vitro microsomal assays (human/rat liver microsomes) quantify metabolic half-life (t₁/₂).
- CYP450 inhibition screening : Identify isoforms (e.g., CYP3A4) responsible for oxidation.
- Plasma protein binding assays (equilibrium dialysis) assess free fraction availability.
Data are benchmarked against analogs like 3-[(2-hydroxyphenyl)carbamoyl]propanoic acid to prioritize derivatives with improved pharmacokinetic profiles .
Q. What computational strategies predict interaction modes with biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina): Screens against homology models of putative targets (e.g., prostaglandin receptors).
- Molecular Dynamics (MD) simulations : Evaluates binding stability in explicit solvent (e.g., 100 ns trajectories).
- Free-energy perturbation (FEP) : Quantifies affinity differences between enantiomers or substituent variants.
Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) confirms computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
